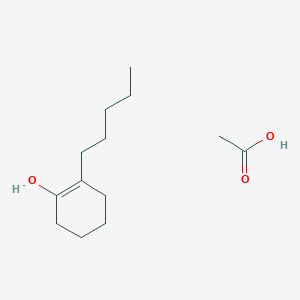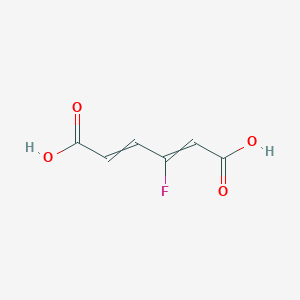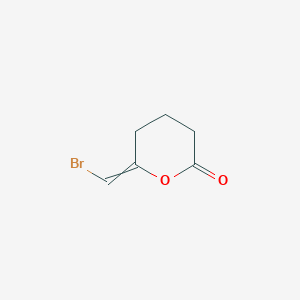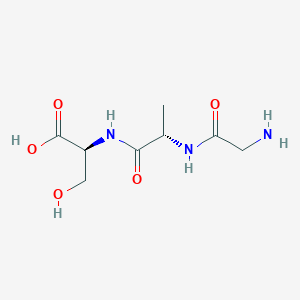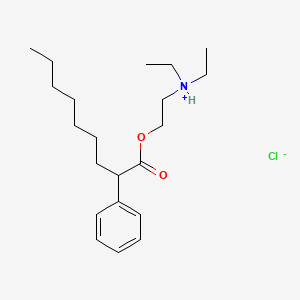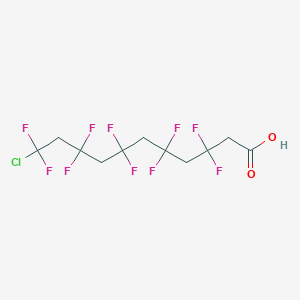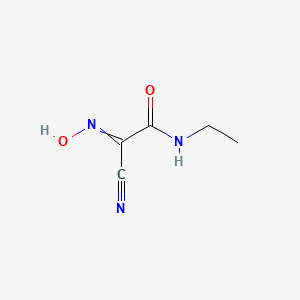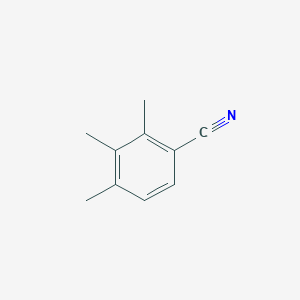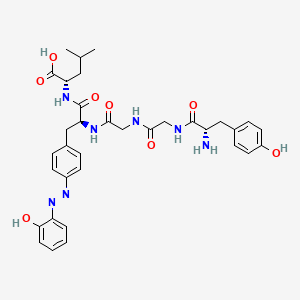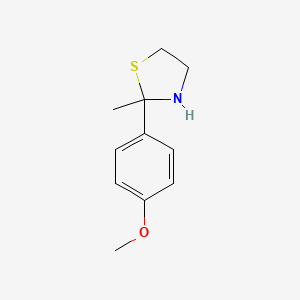
2-(p-Methoxyphenyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Methoxyphenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a p-methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methylthiazolidine typically involves the reaction of p-methoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Reaction with Cysteine
- p-Methoxybenzaldehyde, cysteine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated under reflux for several hours.
p-Methoxybenzaldehyde and cysteine are dissolved in a suitable solvent (e.g., ethanol), and the acidic catalyst is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization. -
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.
Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
-
Organic Synthesis
- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
-
Biological Studies
- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
-
Industrial Applications
- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(p-Methoxyphenyl)-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
-
2-Phenyl-2-methylthiazolidine
- Similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
-
2-(p-Methoxyphenyl)-2-ethylthiazolidine
- Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
-
2-(p-Methoxyphenyl)-2-methylthiazoline
- Similar structure but with a thiazoline ring, which can alter its chemical stability and reactivity.
The presence of the p-methoxyphenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
74019-44-6 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
HSKTUJBCVTVBBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCS1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


